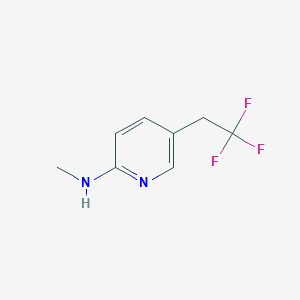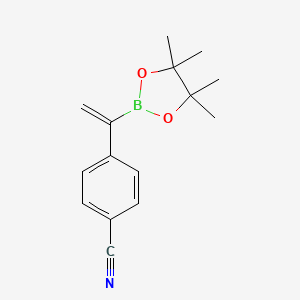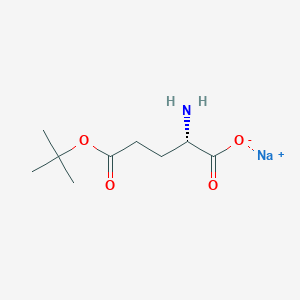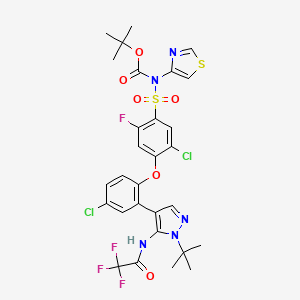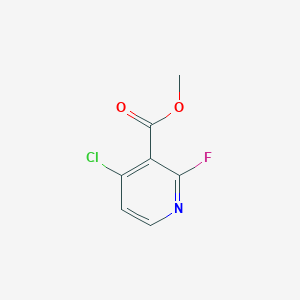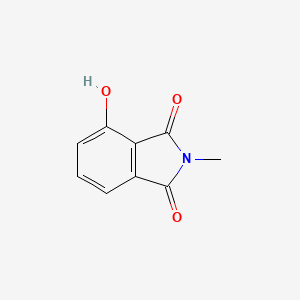
4-Hydroxy-2-methylisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methylisoindoline-1,3-dione is a heterocyclic compound belonging to the isoindoline family. This compound is characterized by a fused ring system that includes a hydroxy group and a methyl group attached to the isoindoline core. It is known for its diverse applications in medicinal chemistry, particularly due to its biological activity and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation steps. One common method includes the reaction of phthalic anhydride with methylamine under acidic conditions to form the intermediate, which is then cyclized and oxidized to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the use of catalysts and optimized reaction conditions to ensure high purity and consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methylisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-2-methylisoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate dopamine receptors, particularly the D2 and D3 receptors, which play a crucial role in neurological functions. The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in treating Alzheimer’s disease .
Comparación Con Compuestos Similares
Phthalimide: A structurally related compound with similar applications in medicinal chemistry.
N-Hydroxyphthalimide: Known for its use as a catalyst in organic synthesis.
2-Methylisoindoline-1,3-dione: Lacks the hydroxy group but shares the core structure.
Uniqueness: 4-Hydroxy-2-methylisoindoline-1,3-dione is unique due to the presence of both a hydroxy and a methyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4-hydroxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-8(12)5-3-2-4-6(11)7(5)9(10)13/h2-4,11H,1H3 |
Clave InChI |
BJAILBJCGKOBCA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C1=O)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


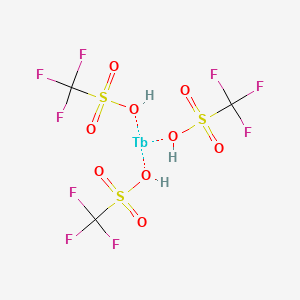
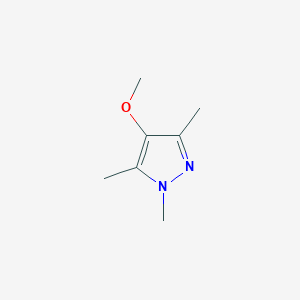
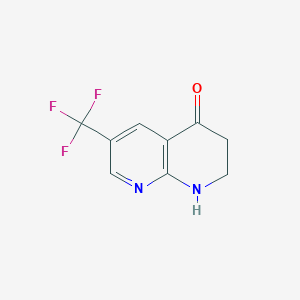
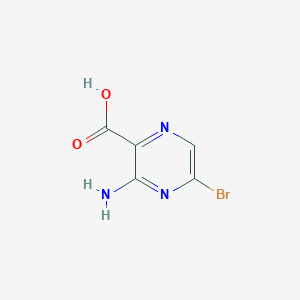
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)
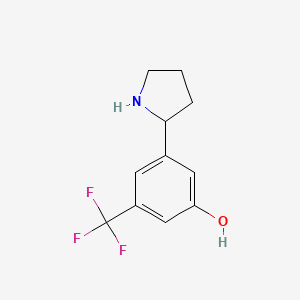
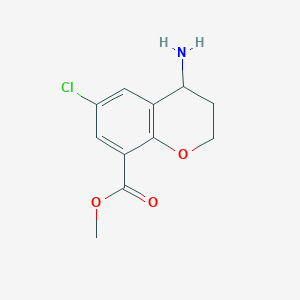
![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)

